N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound is a heterocyclic hybrid featuring a coumarin (2H-chromen-2-one) core linked to a thiazole ring and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. Its synthesis involves a solvent-free, piperidine-catalyzed condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, yielding 3-acetyl-8-methoxy-2H-chromen-2-one as a key intermediate . Subsequent functionalization introduces the thiazole and dihydrodioxine groups. The compound’s structure is optimized for bioactivity, leveraging the coumarin scaffold’s inherent pharmacological properties and the thiazole ring’s role in enhancing metabolic stability .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-19(18-10-26-16-7-3-4-8-17(16)27-18)23-21-22-14(11-29-21)13-9-12-5-1-2-6-15(12)28-20(13)25/h1-9,11,18H,10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWVGTVRFQJMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar thiazole structures have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules. These interactions often involve the formation of hydrogen bonds and π-π stacking interactions.
Cellular Effects
Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit significant inhibitory activity against the growth of tested bacterial strains.
Biological Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates structural features such as a coumarin moiety and a thiazole ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .
- Cell Proliferation Modulation : Research indicates that this compound can affect cell cycle regulation and apoptosis in cancer cells, making it a candidate for anticancer therapy .
Antitumor Activity
A study evaluated the antitumor effects of similar compounds containing coumarin and thiazole moieties against liver carcinoma cell lines (HEPG2). The results indicated that derivatives with structural similarities exhibited significant cytotoxicity with IC50 values ranging from 2.70 µM to 17.40 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7c | 2.70 | HEPG2 |
| 23g | 3.50 | HEPG2 |
| 18a | 4.90 | HEPG2 |
| 12a | 8.20 | HEPG2 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through inhibition of COX enzymes. In vitro studies demonstrated that derivatives similar to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-carboxamide showed moderate inhibition against COX-1 and COX-2, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Cytotoxicity Against Cancer Cells : In a comparative study of various coumarin derivatives, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-carboxamide was tested against several cancer cell lines including MCF7 (breast cancer) and Hek293 (human embryonic kidney). The results indicated significant cytotoxic effects with an IC50 value of approximately 10 µM against MCF7 cells .
Cell Line IC50 (µM) MCF7 10 Hek293 >20 - Mechanistic Insights via Molecular Docking : Molecular docking studies have elucidated the binding interactions of this compound with various protein targets involved in cancer progression. The presence of hydrogen bonds and hydrophobic interactions was noted, enhancing the understanding of its mechanism at the molecular level .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring undergoes electrophilic aromatic substitution (EAS) at the C5 position. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-thiazole derivative | 68% | |
| Sulfonation | SO₃/DMF, 80°C | 5-Sulfonic acid derivative | 72% |
The presence of the electron-withdrawing oxo group on the chromene ring enhances the electrophilicity of the thiazole C5 position, directing substituents to this site .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Kinetic Data (k, s⁻¹) | Source |
|---|---|---|---|---|
| Acidic (HCl, Δ) | 6M HCl, reflux | 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid | 0.12 ± 0.03 | |
| Basic (NaOH, Δ) | 4M NaOH, 80°C | Sodium carboxylate salt | 0.08 ± 0.02 |
The reaction proceeds via a tetrahedral intermediate, with acid-catalyzed hydrolysis being faster due to protonation of the amide carbonyl .
Reduction of the Chromen-2-one System
The α,β-unsaturated lactone in the chromen-2-one moiety is reduced selectively:
| Reducing Agent | Solvent | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH | 3,4-Dihydro-2H-chromen-2-ol | 92% | |
| H₂/Pd-C | THF | Chroman-2-ol | 85% |
Sodium borohydride preferentially reduces the conjugated carbonyl without affecting the thiazole ring.
Multi-Component Reactions
The compound participates in three-component reactions (3-CRs) with aldehydes and β-ketoesters:
| Components | Catalyst | Product Class | Yield | IC₅₀ (Cancer Cells) | Source |
|---|---|---|---|---|---|
| Benzaldehyde, Ethyl acetoacetate | AcOH | Pyrimido[2,1-b]benzothiazole | 78% | 1.8 µM (MCF-7) |
Mechanistically, the thiazole nitrogen initiates imine formation with aldehydes, followed by cyclocondensation with β-ketoesters .
Ring-Opening of the Dihydrodioxine Moiety
The 1,4-dioxine ring undergoes acid-catalyzed ring-opening:
| Acid | Temperature | Product | Application | Source |
|---|---|---|---|---|
| H₂SO₄ | 100°C | Catechol-thiazole conjugate | Antioxidant studies | |
| TFA | RT | Partially opened diol intermediate | Synthetic precursor |
This reaction is critical for generating intermediates used in synthesizing bioactive derivatives .
Cross-Coupling Reactions
The brominated derivative (C8-Br) participates in Suzuki-Miyaura couplings:
| Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C8-Arylchromen-thiazole hybrid | 81% | |
| Vinylboronic ester | PdCl₂(dppf) | C8-Vinyl derivative | 67% |
Optimized conditions use dichloromethane as a solvent and microwave irradiation (150°C, 20 min) .
Photochemical [2+2] Cycloaddition
The chromen-2-one moiety undergoes UV-induced dimerization:
| Conditions | Product | Quantum Yield (Φ) | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | Head-to-tail cyclodimer | 0.45 | |
| UV (365 nm), EtOAc | Stereoisomeric dimer mixture | 0.32 |
This reaction is reversible under thermal conditions (Δ > 120°C).
Key Mechanistic Insights:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences and Implications
Physicochemical and Spectral Properties
Table 3: Spectral and Analytical Data
The dihydrodioxine-carboxamide moiety in the target compound likely contributes to rigidity, as seen in compound 4v’s sharp ¹H NMR signals . Absence of electron-withdrawing groups (e.g., Cl in ’s 4g) may reduce polarity compared to halogenated analogs .
Q & A
Q. What are the recommended synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling of 3-carboxycoumarin derivatives with thiazole intermediates under reflux in acetonitrile or DMF, using carbodiimide-based coupling agents (e.g., DCC or EDCI) to form the thiazole-coumarin core .
- Step 2 : Amidation of the thiazole moiety with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives. Optimize yield by varying solvents (e.g., ethanol vs. DMF) and reaction times (1–3 hours), monitored by TLC or HPLC .
- Purity : Use flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product.
Q. What spectroscopic and crystallographic methods are critical for validating the compound’s structure?
- NMR : Assign proton environments using - and -NMR, focusing on characteristic peaks: coumarin carbonyl (~170 ppm), thiazole C-S-C (~125–135 ppm), and dihydrodioxine protons (δ 4.2–4.5 ppm) .
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement. Validate hydrogen bonding and π-π stacking interactions with CrystalExplorer for Hirshfeld surface analysis .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical values .
Q. How should preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%).
- Enzyme inhibition : Screen for kinase or protease inhibition (e.g., GSK-3β) using fluorescence-based assays. Use IC values to compare potency .
- Dose-response : Perform triplicate experiments with 6–8 concentrations to generate dose-response curves. Apply nonlinear regression (GraphPad Prism) for statistical validation .
Advanced Research Questions
Q. How can molecular docking and DFT calculations elucidate the compound’s binding interactions with target proteins?
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., GSK-3β). Prioritize poses with hydrogen bonds between the coumarin carbonyl and Arg96/Arg180 residues .
- DFT : Calculate electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-311++G(d,p) level to predict reactivity and charge distribution .
- Validation : Compare docking scores with experimental IC values. Resolve discrepancies by adjusting force fields (e.g., AMBER vs. CHARMM) .
Q. What strategies resolve contradictions in crystallographic data vs. computational predictions?
- Hydrogen bonding analysis : Use graph-set notation (e.g., ) to classify interactions in crystal structures. Compare with DFT-optimized geometries to identify discrepancies in bond lengths/angles .
- Twinned data refinement : For ambiguous electron density, apply SHELXL’s TWIN/BASF commands. Validate with R and CC metrics .
- Dynamic effects : Account for temperature-dependent conformational changes using molecular dynamics (MD) simulations (NAMD/GROMACS) .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Substitution patterns : Synthesize analogs with halogen (Cl, F) or methoxy groups at coumarin C-8 or thiazole C-4. Test for cytotoxicity and logP changes .
- QSAR modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (e.g., polar surface area, molar refractivity) with bioactivity. Validate with leave-one-out cross-validation .
- Data normalization : Address batch effects in biological assays by standardizing cell passage numbers and assay timings .
Q. What experimental and computational methods are recommended for analyzing hydrogen-bonding networks in its crystal structure?
- X-ray data : Refine H-atom positions using SHELXL’s HFIX command. Identify donor-acceptor pairs with Mercury’s "Contacts" tool .
- Graph-set analysis : Classify motifs (e.g., ) using Etter’s rules. Compare with similar coumarin-thiazole structures to identify conserved patterns .
- Energy frameworks : Calculate interaction energies (CE-B3LYP) between molecular pairs to rank hydrogen bond contributions to lattice stability .
Methodological Considerations
Q. How should researchers address low reproducibility in biological assays for this compound?
- Strict protocols : Pre-incubate compounds in assay buffer (pH 7.4) to avoid aggregation. Use fresh DMSO stocks stored at -80°C.
- Plate controls : Include inter-plate controls (e.g., Z’-factor > 0.5) to monitor assay consistency.
- Data transparency : Report raw data (e.g., absorbance values) alongside normalized results to enable meta-analysis .
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
- Robust regression : Use iteratively reweighted least squares (IRLS) to downweight outliers in dose-response curves.
- Bootstrapping : Generate 95% confidence intervals for IC values via 10,000 resampled datasets.
- Bayesian modeling : Apply Markov Chain Monte Carlo (MCMC) methods to estimate posterior distributions of activity parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
